3-Bromo-1,1-difluoro-2,2-dimethylpropane
CAS No.: 2097964-55-9
Cat. No.: VC3209554
Molecular Formula: C5H9BrF2
Molecular Weight: 187.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097964-55-9 |
---|---|
Molecular Formula | C5H9BrF2 |
Molecular Weight | 187.03 g/mol |
IUPAC Name | 3-bromo-1,1-difluoro-2,2-dimethylpropane |
Standard InChI | InChI=1S/C5H9BrF2/c1-5(2,3-6)4(7)8/h4H,3H2,1-2H3 |
Standard InChI Key | RQDSYRBMGWEUML-UHFFFAOYSA-N |
SMILES | CC(C)(CBr)C(F)F |
Canonical SMILES | CC(C)(CBr)C(F)F |
Introduction
Structural Characteristics and Properties
Molecular Structure
The structure of 3-Bromo-1,1-difluoro-2,2-dimethylpropane features several key elements that define its chemical behavior:
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A quaternary carbon center (C2) bonded to two methyl groups
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A terminal carbon (C3) bonded to a bromine atom
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A difluoromethyl group at the opposite end of the molecule (C1)
The presence of the geminal difluoro group (two fluorine atoms on the same carbon) creates a region of high electronegativity, while the bromine provides a reactive site for potential transformations. The two methyl groups attached to the quaternary carbon introduce steric bulk that can influence the compound's reactivity and physical properties.
Physical Properties
Based on the molecular structure and comparable halogenated compounds, 3-Bromo-1,1-difluoro-2,2-dimethylpropane is expected to exhibit the following physical properties:
Property | Expected Value | Basis for Prediction |
---|---|---|
Physical State | Colorless liquid | Typical for similar halogenated compounds |
Boiling Point | 110-130°C | Estimated based on similar brominated and fluorinated compounds |
Density | 1.4-1.6 g/cm³ | Typical range for brominated compounds |
Solubility | Poorly soluble in water; soluble in organic solvents | Based on polarity and structural features |
Odor | Mild, sweet | Characteristic of many halogenated hydrocarbons |
Comparative Analysis with Related Compounds
Structural Analogues
To better understand the properties and potential applications of 3-Bromo-1,1-difluoro-2,2-dimethylpropane, it is valuable to compare it with structurally related compounds found in the literature.
Structure-Property Relationships
The presence of different functional groups significantly impacts the properties and reactivity of these related compounds:
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Fluorine Substitution: The difluoro group in 3-Bromo-1,1-difluoro-2,2-dimethylpropane creates a region of high electronegativity, affecting the electron distribution throughout the molecule and influencing reactivity. Fluorine atoms are highly electronegative and form strong bonds with carbon, leading to increased stability in certain reaction conditions.
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Methyl Groups: The geminal dimethyl substitution introduces steric bulk that can shield nearby reactive centers and influence reaction pathways. This quaternary center likely affects the conformation of the molecule and can direct the approach of reagents during chemical reactions.
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Bromine Functionality: The terminal bromine atom provides a reactive site for nucleophilic substitution and elimination reactions, as well as for the formation of organometallic reagents. The carbon-bromine bond is relatively weak compared to carbon-fluorine bonds, making it a preferred site for many transformations.
This combination of features makes 3-Bromo-1,1-difluoro-2,2-dimethylpropane a potentially versatile building block with distinctive chemical behavior compared to its structural analogues.
Analytical Characterization
Spectroscopic Profile
The structural features of 3-Bromo-1,1-difluoro-2,2-dimethylpropane would be expected to produce characteristic spectroscopic patterns useful for identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
Hydrogen Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Justification |
---|---|---|---|---|
-CH₃ (two methyl groups) | 0.9-1.2 | singlet | 6H | Based on typical chemical shifts for methyl groups adjacent to quaternary carbon |
-CH₂Br | 3.3-3.5 | singlet or doublet | 2H | Deshielded by adjacent bromine; possible coupling with nearby protons |
-CHF₂ | 5.7-6.1 | triplet | 1H | Highly deshielded by two fluorine atoms; typical for -CHF₂ groups |
Predicted ¹⁹F NMR Spectrum:
Based on the fluorine NMR data for related compounds in search result , geminal difluoro groups typically show characteristic chemical shifts:
Fluorine Environment | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
-CHF₂ | -95 to -120 | doublet (coupling with hydrogen) |
For comparison, search result mentions compounds with "19F NMR (376 MHz, CDCl3): δ = -86.92 (t, J = 13.3 Hz, 2F), -97.17–-97.27 (m, 2F)" for certain fluorinated compounds .
Infrared (IR) Spectroscopy
Key expected IR absorption bands:
Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
---|---|---|
C-H stretching (methyl and methylene) | 2850-3000 | Medium to strong |
C-F stretching | 1000-1400 | Strong |
C-Br stretching | 500-750 | Medium |
Mass Spectrometry
In mass spectrometry, 3-Bromo-1,1-difluoro-2,2-dimethylpropane would likely show:
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Molecular ion peaks at m/z 186 and 188 with nearly equal intensity (characteristic of monobrominated compounds due to the natural isotopes ⁷⁹Br and ⁸¹Br)
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Fragment ions resulting from loss of bromine (-79/81) at m/z 107
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Fragment ions corresponding to loss of fluorine (-19) at m/z 167/169
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Fragment ions showing loss of methyl groups (-15) at m/z 171/173
Chromatographic Analysis
Gas chromatography (GC) would be suitable for analysis of this compound, with expected retention characteristics dependent on:
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Column polarity (non-polar columns like DB-5 would be appropriate)
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Temperature program (typically starting around 50°C with gradual increase)
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Carrier gas flow rate
High-performance liquid chromatography (HPLC) using reversed-phase conditions could also be employed, particularly with UV detection at wavelengths below 220 nm, where halogenated alkanes typically absorb.
Synthesis and Preparation
Fluorination of Brominated Precursors
Starting from 3-bromo-2,2-dimethyl-1-propanol, selective fluorination of the hydroxyl-bearing carbon could yield the target compound:
3-bromo-2,2-dimethyl-1-propanol + fluorinating agent → 3-Bromo-1,1-difluoro-2,2-dimethylpropane
Suitable fluorinating agents might include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), or sulfur tetrafluoride (SF4).
Bromination of Fluorinated Precursors
Alternatively, starting with 1,1-difluoro-2,2-dimethylpropane, selective bromination could be achieved:
1,1-difluoro-2,2-dimethylpropane + brominating agent → 3-Bromo-1,1-difluoro-2,2-dimethylpropane
Potential brominating agents include N-Bromosuccinimide (NBS) with radical initiators, bromine with catalytic amounts of iron or aluminum, or phosphorus tribromide (PBr3).
Synthetic Challenges
The synthesis of 3-Bromo-1,1-difluoro-2,2-dimethylpropane presents several challenges:
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Selective functionalization in the presence of multiple reactive sites
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Control of regioselectivity during halogenation steps
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Potential side reactions including elimination and rearrangement
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Purification challenges due to the similar physical properties of potential side products
Success in synthesizing this compound would likely require careful optimization of reaction conditions, potentially including the use of protecting groups, controlled temperature regimes, and specialized catalysts.
Hazard Category | Expected Classification | Rationale |
---|---|---|
Flammability | Low to moderate | Halogenated compounds typically have reduced flammability |
Toxicity | Moderate | Many halogenated compounds show moderate toxicity |
Skin/Eye Irritation | Potential irritant | Based on similar halogenated alkanes |
Environmental Hazard | Potential concern | Halogenated compounds often have environmental persistence |
Disposal Guidelines
Proper disposal methods would likely include:
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Collection as halogenated waste
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Avoidance of release into drains or environment
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Treatment by qualified waste disposal services
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Potential for chemical deactivation prior to disposal
These recommendations align with general practices for handling halogenated organic compounds in research and industrial settings.
Future Research Directions
Structure-Activity Relationship Studies
Future research could explore the relationship between the structure of 3-Bromo-1,1-difluoro-2,2-dimethylpropane and its chemical reactivity, particularly:
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Relative reactivity of the bromine vs. difluoro functionalities
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Influence of the quaternary center on reaction pathways
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Stereochemical outcomes in substitution and elimination reactions
Such studies would contribute to our fundamental understanding of halogenated compounds and potentially inform the design of more efficient synthetic methodologies.
Synthetic Methodology Development
Development of efficient and selective synthetic routes to 3-Bromo-1,1-difluoro-2,2-dimethylpropane would be valuable, including:
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Optimization of fluorination and bromination procedures
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Exploration of metal-catalyzed approaches
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Green chemistry alternatives to traditional halogenation methods
Advances in synthetic methodology would make this and similar compounds more accessible for research and application development.
Applications Research
Investigation of potential applications could include:
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Evaluation as a building block in pharmaceutical synthesis
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Assessment of utility in preparing specialty polymers
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Exploration of properties in material science applications
The unique combination of halogen functionalities makes 3-Bromo-1,1-difluoro-2,2-dimethylpropane a candidate for specialized applications that could be discovered through systematic investigation.
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